BenchChemオンラインストアへようこそ!

7-Bromo-4-fluoro-3-hydroxyindoline

Physicochemical properties Medicinal chemistry Drug-likeness

Procure 7-Bromo-4-fluoro-3-hydroxyindoline (CAS 1774899-03-4) to secure the critical 4-fluoro/7-bromo/3-hydroxy regioisomer required for predictable cross-coupling and metabolic stability in kinase inhibitor and GPCR modulator programs. Alternative regioisomers or oxidation-state variants (e.g., 5-fluoro or 2-one analogs) undermine synthetic reproducibility and structure-activity outcomes. This scaffold delivers three orthogonal diversification points (C7-Br for cross-coupling, C4-F for metabolic tuning, C3-OH for O-functionalization) on a compact, drug-like core (MW 232.05, TPSA 32.3 Ų). Insist on the exact CAS to ensure batch-to-batch consistency in multi-vector derivatization and high-throughput screening campaigns.

Molecular Formula C8H7BrFNO
Molecular Weight 232.05 g/mol
CAS No. 1774899-03-4
Cat. No. B1406325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-fluoro-3-hydroxyindoline
CAS1774899-03-4
Molecular FormulaC8H7BrFNO
Molecular Weight232.05 g/mol
Structural Identifiers
SMILESC1C(C2=C(C=CC(=C2N1)Br)F)O
InChIInChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(12)3-11-8(4)7/h1-2,6,11-12H,3H2
InChIKeyNDEIXRQNNSFXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4-fluoro-3-hydroxyindoline (CAS 1774899-03-4): A Strategic Halogenated Indoline Scaffold for Medicinal Chemistry and Synthetic Derivatization


7-Bromo-4-fluoro-3-hydroxyindoline (CAS 1774899-03-4) is a halogenated indoline derivative with the molecular formula C8H7BrFNO and a molecular weight of 232.05 g/mol . This compound belongs to the privileged indoline scaffold class, which is ubiquitous in pharmaceuticals and biologically active compounds, including natural products and synthetic kinase inhibitors . The molecule features a unique substitution pattern comprising a bromine atom at the 7-position, a fluorine atom at the 4-position, and a hydroxyl group at the 3-position on the saturated indoline core, with the 2,3-bond being saturated rather than aromatic as in indole derivatives . This specific regioisomeric arrangement distinguishes it from other bromo-fluoro-indoline analogs and establishes its utility as a versatile building block for synthesizing complex heterocyclic systems, particularly in the development of kinase inhibitors and GPCR modulators [1].

Why 7-Bromo-4-fluoro-3-hydroxyindoline Cannot Be Replaced by Other Halogenated Indoline Analogs


Generic substitution of 7-bromo-4-fluoro-3-hydroxyindoline with other halogenated indolines fails due to regioisomer-specific differences in both synthetic utility and biological application. The precise 4-fluoro and 7-bromo substitution pattern creates a unique electronic environment that governs cross-coupling reactivity and metabolic stability in derived compounds [1]. Alternative regioisomers, such as the 5-fluoro analog (7-bromo-5-fluoro-3-hydroxyindoline, CAS 1779128-07-2), present a different fluorine placement that alters the electron density distribution across the aromatic ring, thereby modifying reactivity in subsequent transformations [2]. Similarly, oxidation state variants including 7-bromo-4-fluoroindolin-2-one (CAS 1260903-29-4) and 7-bromo-4-fluoroindoline-2,3-dione (CAS 1245648-36-5) lack the 3-hydroxy functional handle, limiting their utility for O-functionalization, phosphorylation, or glycosylation strategies essential to specific medicinal chemistry workflows . The 3-hydroxy group also introduces an additional hydrogen bond donor (HBD=2 versus HBD=1 in the 2-one analog), altering physicochemical properties and potential binding interactions [3]. Procurement of the exact regioisomer is therefore non-negotiable for maintaining synthetic reproducibility and achieving intended structure-activity outcomes.

Quantitative Differentiation Evidence for 7-Bromo-4-fluoro-3-hydroxyindoline Relative to Structural Analogs


Hydrogen Bond Donor Count Differentiation: 3-Hydroxyindoline vs. 2-Oxindoline Scaffold Comparison

7-Bromo-4-fluoro-3-hydroxyindoline possesses two hydrogen bond donors (HBD=2) due to the NH of the indoline ring and the OH at the 3-position, compared to a single hydrogen bond donor (HBD=1) in the corresponding 2-oxindoline analog 7-bromo-4-fluoroindolin-2-one (CAS 1260903-29-4). This difference arises from the presence of the carbonyl group replacing the 3-hydroxy moiety in the oxidized analog [1]. The additional HBD capacity of the target compound may enhance aqueous solubility and enable distinct binding interactions in biological systems, a property that is quantitatively defined by computed molecular descriptors [2].

Physicochemical properties Medicinal chemistry Drug-likeness

Topological Polar Surface Area Comparison: 3-Hydroxyindoline vs. 2-Oxindoline Analogs

The topological polar surface area (TPSA) of 7-bromo-4-fluoro-3-hydroxyindoline is calculated as 32.30 Ų, compared to 29.10 Ų for the 2-oxindoline analog 7-bromo-4-fluoroindolin-2-one [1]. This 3.20 Ų increase (approximately 11% higher) reflects the contribution of the 3-hydroxy group versus the carbonyl oxygen arrangement in the oxidized analog. TPSA is a critical parameter for predicting passive membrane permeability and oral bioavailability, with values below 140 Ų generally considered favorable for CNS penetration and oral absorption [2].

Membrane permeability Oral bioavailability ADME prediction

Regioisomeric Distinction: 4-Fluoro vs. 5-Fluoro Substitution Pattern

7-Bromo-4-fluoro-3-hydroxyindoline features a fluorine atom at the 4-position of the indoline ring, whereas the closely related regioisomer 7-bromo-5-fluoro-3-hydroxyindoline (CAS 1779128-07-2) positions the fluorine at the 5-position [1]. This positional difference alters the electronic environment of the aromatic ring, as reflected by distinct InChI Keys: NDEIXRQNNSFXFL-UHFFFAOYSA-N for the 4-fluoro isomer versus FOBWYSNIFMNMBO-UHFFFAOYSA-N for the 5-fluoro isomer . The regioisomeric distinction is critical for both synthetic applications—where fluorine placement influences the reactivity of adjacent positions in cross-coupling reactions—and biological applications—where fluorine positioning modulates target binding and metabolic stability [2].

Structure-activity relationship Cross-coupling reactivity Electronic effects

Functional Group Versatility: 3-Hydroxy Moiety Enables Derivatization Pathways Unavailable to 2-Oxo Analogs

The 3-hydroxy group of 7-bromo-4-fluoro-3-hydroxyindoline provides a functional handle for O-functionalization strategies including O-alkylation, O-acylation, phosphorylation, and glycosylation—reactions that are not accessible to the corresponding 2-oxindoline analog 7-bromo-4-fluoroindolin-2-one (CAS 1260903-29-4) or the 2,3-dione analog 7-bromo-4-fluoroindoline-2,3-dione (CAS 1245648-36-5) [1]. The hydroxyl group also serves as a site for oxidation to the carbonyl state, providing controlled access to the oxidized scaffold when desired . This synthetic flexibility makes the 3-hydroxyindoline scaffold a strategic choice for diversity-oriented synthesis and lead optimization campaigns requiring orthogonal functionalization pathways [2].

Synthetic chemistry Scaffold derivatization Medicinal chemistry

Molecular Weight Distinction: 3-Hydroxyindoline vs. 2,3-Dione Scaffold Comparison

7-Bromo-4-fluoro-3-hydroxyindoline has a molecular weight of 232.05 g/mol, which is approximately 11.96 g/mol (approximately 5.2%) lower than the corresponding 2,3-dione analog 7-bromo-4-fluoroindoline-2,3-dione (CAS 1245648-36-5; MW = 244.01 g/mol) . This difference reflects the oxidation state at the 3-position (hydroxyl versus carbonyl) and at the 2-position (CH2 versus C=O). Molecular weight is a fundamental parameter in lead optimization, with lower molecular weight compounds generally exhibiting more favorable drug-like properties and greater potential for subsequent optimization within Lipinski's Rule of Five guidelines [1].

Lead optimization Molecular properties Drug design

Hydrogen Bond Acceptor Count: Functional Group Impact on Molecular Recognition

7-Bromo-4-fluoro-3-hydroxyindoline possesses three hydrogen bond acceptors (HBA=3; comprising the nitrogen lone pair, the oxygen of the hydroxyl group, and the fluorine atom), compared to two hydrogen bond acceptors (HBA=2) in 7-bromo-4-fluoroindolin-2-one, which lacks the hydroxyl oxygen [1]. This 50% increase in HBA capacity (3 versus 2) alters the compound's ability to engage in hydrogen bonding networks with biological targets and influences its solubility and partitioning behavior. The presence of the hydroxyl group as an HBA is particularly significant in the context of kinase inhibitor design, where hydrogen bonding interactions with the hinge region of the ATP-binding pocket are critical for potency [2].

Binding affinity Molecular recognition Pharmacophore modeling

Primary Research and Industrial Application Scenarios for 7-Bromo-4-fluoro-3-hydroxyindoline


Synthesis of Kinase Inhibitor Pharmacophores via Cross-Coupling Chemistry

7-Bromo-4-fluoro-3-hydroxyindoline serves as a strategic building block for constructing kinase inhibitor pharmacophores, leveraging the bromine atom at the 7-position for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl, alkynyl, or amino substituents [1]. The 4-fluoro substituent modulates electronic properties and enhances metabolic stability of derived compounds, while the 3-hydroxy group enables orthogonal O-functionalization to further diversify the scaffold. The specific 4-fluoro/7-bromo regioisomeric pattern ensures predictable cross-coupling outcomes that differ from alternative substitution patterns, making this compound particularly valuable for structure-guided kinase inhibitor optimization programs where precise spatial orientation of substituents is critical for target engagement [2].

GPCR Modulator Development Through Scaffold Derivatization

This compound is employed as a key intermediate in the development of GPCR (G protein-coupled receptor) modulators, where the indoline scaffold provides a conformationally constrained core that mimics endogenous ligands or natural product-derived pharmacophores [1]. The 3-hydroxy group offers a versatile handle for introducing polar or lipophilic moieties via O-alkylation or O-acylation, enabling systematic exploration of structure-activity relationships around the indoline C3 position. The distinct hydrogen bond donor/acceptor profile (HBD=2, HBA=3) compared to oxidized analogs provides unique molecular recognition capabilities for engaging specific GPCR binding pockets, while the regioisomeric purity ensures reproducible biological outcomes in high-throughput screening campaigns [2].

Diversity-Oriented Synthesis and Chemical Biology Probe Development

7-Bromo-4-fluoro-3-hydroxyindoline functions as a privileged scaffold for diversity-oriented synthesis (DOS) campaigns aimed at generating chemical biology probes or screening libraries [1]. The combination of an aryl bromide (for cross-coupling diversification at C7), a fluorine substituent (for modulating physicochemical properties at C4), and a hydroxyl group (for O-functionalization at C3) provides three orthogonal diversification vectors on a single compact scaffold [2]. This multi-vector derivatization capability, combined with the compound's favorable molecular weight (232.05 g/mol) and TPSA (32.30 Ų), supports the efficient generation of structurally diverse compound collections while maintaining drug-like property space. The scaffold is particularly well-suited for fragment-based drug discovery and target identification studies where rapid analog generation is essential .

Agrochemical Intermediate for Halogenated Heterocycle Construction

Beyond pharmaceutical applications, 7-bromo-4-fluoro-3-hydroxyindoline serves as a valuable intermediate in agrochemical research for constructing halogenated heterocyclic frameworks [1]. The presence of both bromine and fluorine substituents enhances the compound's utility in developing crop protection agents and pesticide candidates, where halogenated indoline derivatives have demonstrated utility as synthetic precursors to bioactive molecules. The 3-hydroxy group provides a functional handle for further elaboration, enabling the development of targeted agrochemical compounds with optimized environmental fate and biological activity profiles [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-4-fluoro-3-hydroxyindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.